molecular formula C14H16F2O3 B13332182 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B13332182
M. Wt: 270.27 g/mol
InChI Key: KUUIPQQDBINKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H16F2O3 and a molecular weight of 270.27 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biological molecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

Biological Activity

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article discusses its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C14_{14}H15_{15}F2_{2}O2_{2}
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 1389313-53-4
  • Structure : The compound features a cyclohexane ring substituted with fluorine and methoxy groups, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic functions. This includes potential inhibition or activation of metabolic pathways, which can affect drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It has been shown to modulate key signaling pathways within cells, impacting gene expression and cellular metabolism. This modulation can lead to altered responses to external stimuli, such as stress or hypoxia .
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the methoxy group enhances its activity against tumor cells by promoting interactions with cellular targets .

Case Studies

  • Antitumor Activity : In a study examining various derivatives of cyclohexane carboxylic acids, this compound demonstrated significant cytotoxic effects against human cancer cell lines, showing IC50_{50} values in the low micromolar range. This suggests its potential as a lead compound for further development in cancer therapeutics .
  • Metabolic Pathway Influence : Research indicates that this compound can alter the activity of metabolic enzymes involved in drug metabolism. By inhibiting specific cytochrome P450 enzymes, it may affect the pharmacokinetics of co-administered drugs, warranting further investigation into its implications for drug interactions.

Data Table

PropertyValue
Molecular FormulaC14_{14}H15_{15}F2_{2}O2_{2}
Molecular Weight272.26 g/mol
CAS Number1389313-53-4
Biological ActivityCytotoxicity against cancer cells
Mechanisms of ActionEnzyme interaction, signaling modulation

Properties

Molecular Formula

C14H16F2O3

Molecular Weight

270.27 g/mol

IUPAC Name

4,4-difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16F2O3/c1-19-11-4-2-10(3-5-11)13(12(17)18)6-8-14(15,16)9-7-13/h2-5H,6-9H2,1H3,(H,17,18)

InChI Key

KUUIPQQDBINKPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.